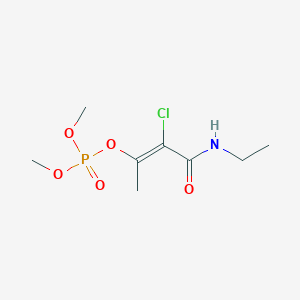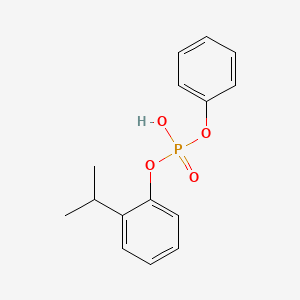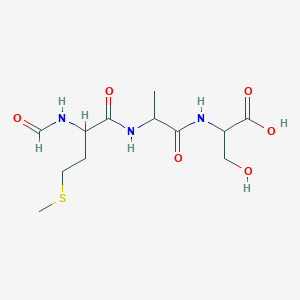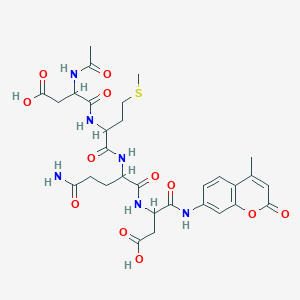
Phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester is a complex organophosphorus compound. It is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a phosphoric acid ester group, a chloro-substituted propenyl group, and an ethylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester typically involves multiple steps. One common method includes the reaction of dimethyl phosphorochloridate with 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around 50-70°C, to ensure optimal reaction rates and yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as tertiary amines, can also be employed to increase the reaction rate. The final product is purified through techniques like distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases, leading to the formation of phosphoric acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form phosphoric acid derivatives or reduction to form phosphorous acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution: Formation of phosphoric acid dimethyl 2-hydroxy-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester.
Hydrolysis: Formation of phosphoric acid and corresponding alcohol or amine derivatives.
Oxidation and Reduction: Formation of phosphoric acid or phosphorous acid derivatives.
Aplicaciones Científicas De Investigación
Phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester has several scientific research applications:
Agriculture: Used as a precursor for the synthesis of pesticides and herbicides.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Chemical Research: Utilized as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the inhibition of cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid dimethyl 2-chloro-3-(methylamino)-1-methyl-3-oxo-1-propenyl ester
- Phosphoric acid dimethyl 2-chloro-3-(propylamino)-1-methyl-3-oxo-1-propenyl ester
Uniqueness
Phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H15ClNO5P |
|---|---|
Peso molecular |
271.63 g/mol |
Nombre IUPAC |
[(Z)-3-chloro-4-(ethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate |
InChI |
InChI=1S/C8H15ClNO5P/c1-5-10-8(11)7(9)6(2)15-16(12,13-3)14-4/h5H2,1-4H3,(H,10,11)/b7-6- |
Clave InChI |
IWYQSQKKOOZLFH-SREVYHEPSA-N |
SMILES isomérico |
CCNC(=O)/C(=C(\C)/OP(=O)(OC)OC)/Cl |
SMILES canónico |
CCNC(=O)C(=C(C)OP(=O)(OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,9-Bis(hydroxymethyl)-5,14-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol](/img/structure/B15130083.png)
![N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-4,5-dihydropurin-8-yl]piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B15130084.png)
![2-amino-7-(3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-yl)-1H-purin-6-one](/img/structure/B15130089.png)

![2-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B15130097.png)


![6,7-Dihydro-N-methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15130123.png)

![3a-(3,4-dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B15130129.png)
![[9-Chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate](/img/structure/B15130135.png)
![[5-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-methoxybenzoate](/img/structure/B15130138.png)
